Cas no 71794-60-0 (Estra-1,3,5(10)-triene-3,17-diol,11-(chloromethyl)-, (11b,17b)-)
71794-60-0 structure
Product Name:Estra-1,3,5(10)-triene-3,17-diol,11-(chloromethyl)-, (11b,17b)-
Numero CAS:71794-60-0
MF:C19H25ClO2
MW:320.853605031967
CID:568346
PubChem ID:67088
Update Time:2025-04-19
Estra-1,3,5(10)-triene-3,17-diol,11-(chloromethyl)-, (11b,17b)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Estra-1,3,5(10)-triene-3,17-diol,11-(chloromethyl)-, (11b,17b)-
- 11 beta-chloromethylestradiol
- (11beta,17beta)-11-(chloromethyl)estra-1(10),2,4-triene-3,17-diol
- estra-1(10),2,4-triene-3,17-diol, 11-(chloromethyl)-, (11beta,17beta)-
- Estra-1,3,5(10)-triene-3,17-diol, 11-(chloromethyl)-, (11beta,17beta)-
- CHEBI:34142
- (8S,9R,11S,13S,14S,17S)-11-(chloromethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
- Org 4333
- BRP4DW4SEE
- 11.BETA.-CHLOROMETHYLESTRADIOL
- UNII-BRP4DW4SEE
- (11.BETA.,17.BETA.)-11-(CHLOROMETHYL)ESTRA-1,3,5(10)-TRIENE-3,17-DIOL
- CHEMBL175602
- 11.BETA.-CME2
- Org-4333
- 11-beta-chloromethyl-estradiol
- Q27115844
- ESTRA-1,3,5(10)-TRIENE-3,17-DIOL, 11-(CHLOROMETHYL)-, (11.BETA.,17.BETA.)-
- 71794-60-0
- SCHEMBL8746070
- 11beta-chloromethylestra-1,3,5(10)-trien-3,17beta-diol
- 11beta-Chloromethylestradiol
- CME2
- DTXSID40992450
-
- Inchi: 1S/C19H25ClO2/c1-19-9-12(10-20)18-14-5-3-13(21)8-11(14)2-4-15(18)16(19)6-7-17(19)22/h3,5,8,12,15-18,21-22H,2,4,6-7,9-10H2,1H3/t12-,15+,16+,17+,18-,19+/m1/s1
- Chiave InChI: CADGCTOWBAPSFQ-OQFXVXKWSA-N
- Sorrisi: ClC[C@H]1C[C@]2(C)[C@H](CC[C@H]2[C@@H]2CCC3C=C(C=CC=3[C@H]21)O)O
Proprietà calcolate
- Massa esatta: 320.15445
- Massa monoisotopica: 320.154
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 22
- Conta legami ruotabili: 1
- Complessità: 428
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.3
- Superficie polare topologica: 40.5A^2
Proprietà sperimentali
- Densità: 1.21
- Punto di ebollizione: 493.1°C at 760 mmHg
- Punto di infiammabilità: 252°C
- Indice di rifrazione: 1.586
- PSA: 40.46
Estra-1,3,5(10)-triene-3,17-diol,11-(chloromethyl)-, (11b,17b)- Letteratura correlata
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
71794-60-0 (Estra-1,3,5(10)-triene-3,17-diol,11-(chloromethyl)-, (11b,17b)-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso